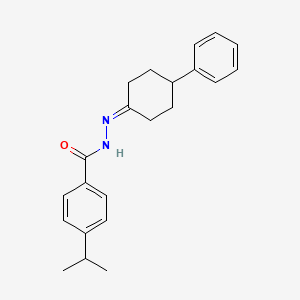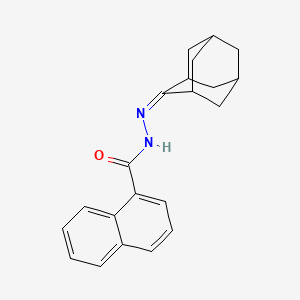![molecular formula C14H10N4O7 B12465322 N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)
N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 3,5-dinitrobenzoyl group attached to a 2-hydroxybenzohydrazide moiety. It is often used in various chemical and biological research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with 2-hydroxybenzohydrazide. The process generally includes the following steps:
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.
Major Products Formed
Reduction: 3,5-diaminobenzoyl-2-hydroxybenzohydrazide.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-hydroxybenzohydrazide.
Aplicaciones Científicas De Investigación
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the 3,5-dinitrobenzoyl moiety but lacks the hydrazide and hydroxy groups.
2-Hydroxybenzohydrazide: Contains the hydrazide and hydroxy groups but lacks the 3,5-dinitrobenzoyl moiety.
Uniqueness
N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide is unique due to the combination of the 3,5-dinitrobenzoyl and 2-hydroxybenzohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H10N4O7 |
|---|---|
Peso molecular |
346.25 g/mol |
Nombre IUPAC |
N'-(2-hydroxybenzoyl)-3,5-dinitrobenzohydrazide |
InChI |
InChI=1S/C14H10N4O7/c19-12-4-2-1-3-11(12)14(21)16-15-13(20)8-5-9(17(22)23)7-10(6-8)18(24)25/h1-7,19H,(H,15,20)(H,16,21) |
Clave InChI |
HIWYVJSVGFIGDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)
![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B12465242.png)
![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12465251.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)

![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)

![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)




